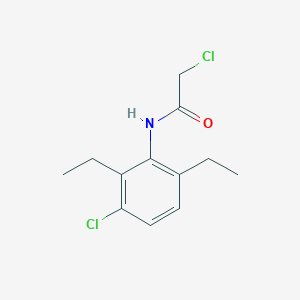

2-chloro-N-(3-chloro-2,6-diethylphenyl)acetamide

Description

2-Chloro-N-(3-chloro-2,6-diethylphenyl)acetamide (CAS: 104851-50-5) is a chloroacetamide derivative characterized by a phenyl ring substituted with two ethyl groups at the 2- and 6-positions, a chlorine atom at the 3-position, and a chloroacetamide moiety at the 1-position. This compound is structurally related to herbicides such as alachlor and butachlor but differs in substitution patterns, which influence its chemical reactivity, metabolic pathways, and biological activity .

Properties

IUPAC Name |

2-chloro-N-(3-chloro-2,6-diethylphenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15Cl2NO/c1-3-8-5-6-10(14)9(4-2)12(8)15-11(16)7-13/h5-6H,3-4,7H2,1-2H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEHVGJXELAOHNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=C(C=C1)Cl)CC)NC(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(3-chloro-2,6-diethylphenyl)acetamide typically involves the reaction of 2,6-diethylphenylamine with chloroacetyl chloride in the presence of a base such as sodium hydroxide . The reaction is carried out in a solvent like xylene, and the mixture is heated to facilitate the reaction. After the reaction is complete, the product is purified through crystallization and filtration .

Industrial Production Methods

On an industrial scale, the production of this compound follows a similar synthetic route but with optimized conditions for large-scale production. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(3-chloro-2,6-diethylphenyl)acetamide undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom in the acetamide group can be substituted by other nucleophiles.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents under mild conditions.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or peracids are used.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

Substitution Reactions: Products include substituted acetamides.

Oxidation Reactions: Products include N-oxides.

Reduction Reactions: Products include amines.

Scientific Research Applications

2-chloro-N-(3-chloro-2,6-diethylphenyl)acetamide is used in various scientific research applications:

Mechanism of Action

The mechanism of action of 2-chloro-N-(3-chloro-2,6-diethylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis . The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Structural Comparisons

The structural variations among chloroacetamides significantly impact their physicochemical properties and biological interactions. Key analogs include:

| Compound Name | CAS Number | Structural Features |

|---|---|---|

| 2-Chloro-N-(3-chloro-2,6-diethylphenyl)acetamide | 104851-50-5 | 3-Cl, 2,6-diethylphenyl, chloroacetamide |

| Alachlor | 15972-60-8 | N-(methoxymethyl), 2,6-diethylphenyl |

| Butachlor | 23184-66-9 | N-(butoxymethyl), 2,6-diethylphenyl |

| CDEPA (2-chloro-N-(2,6-diethylphenyl)acetamide) | 6967-29-9 | 2,6-diethylphenyl (lacks 3-Cl) |

| 2-Chloro-N-(2,6-dimethylphenyl)acetamide | 1131-01-7 | 2,6-dimethylphenyl (smaller alkyl groups) |

Key Observations :

Metabolic Pathways and Toxicity

Table: Toxicity and Metabolism Comparison

| Compound | Metabolic Intermediate | Carcinogenicity (Rat) | Human Metabolic Rate (nmol/min/mg) |

|---|---|---|---|

| Alachlor | CDEPA | Nasal tumors | <0.001 (CDEPA formation) |

| Butachlor | CDEPA | Stomach tumors | <0.001 (CDEPA formation) |

| This compound | Undefined | Not reported (inferred risk) | Pending further studies |

Environmental and Toxicological Concerns

- Butachlor: Demonstrates acute toxicity to aquatic species (e.g., Tilapia zillii LC₅₀ = 1.2 mg/L) due to runoff into water bodies .

- Target Compound : Higher chlorine content may increase environmental persistence but reduce bioavailability due to lower solubility .

Biological Activity

2-Chloro-N-(3-chloro-2,6-diethylphenyl)acetamide is an organic compound with the molecular formula C12H15Cl2NO and a molecular weight of 260.16 g/mol. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial agent. This article reviews its synthesis, biological activity, and mechanisms of action based on diverse research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 2,6-diethylphenylamine with chloroacetyl chloride in the presence of a base such as sodium hydroxide. This method has been optimized for industrial production, ensuring high yield and purity through automated systems and continuous flow reactors.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study synthesized various derivatives of chloroacetamides and evaluated their efficacy against several bacterial strains and fungi.

Table 1: Antimicrobial Activity of this compound Derivatives

| Code No | Sample | E. coli (mm) | P. aeruginosa (mm) | S. aureus (mm) | Candida sp. (mm) |

|---|---|---|---|---|---|

| 3a | CA | 7 | 16 | No zone | No zone |

| 3b | PCA | 26 | 23 | 25 | 14 |

| 3c | CMTA | 30 | 35 | 36 | 11 |

| 3d | C-3-CPA | 27 | 29 | 30 | 23 |

| ... | ... | ... | ... | ... | ... |

The results indicate that certain derivatives exhibit strong inhibitory effects against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida species .

The biological activity of this compound is attributed to its interaction with specific molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate binding and subsequent catalysis. This mechanism is particularly relevant in its role as an antimicrobial agent.

Study on Antimicrobial Efficacy

In one study, various chloroacetamides were synthesized and screened for antimicrobial properties using agar diffusion techniques against four bacterial strains: E. coli, Pseudomonas aeruginosa, Staphylococcus aureus, and the fungus Candida sp. The results demonstrated that some derivatives had zones of inhibition exceeding those of standard antibiotics like Gentamicin .

Pharmacological Evaluation

Another investigation focused on the pharmacological evaluation of synthesized compounds derived from chloroacetyl chloride and amines. The study confirmed that these compounds possess significant antibacterial and antifungal properties, suggesting their potential use in developing new antimicrobial agents .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-chloro-N-(3-chloro-2,6-diethylphenyl)acetamide, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound is typically synthesized via nucleophilic acyl substitution. A primary route involves reacting 3-chloro-2,6-diethylaniline with chloroacetyl chloride in the presence of a base (e.g., NaOH or pyridine) under controlled temperatures (0–5°C) to minimize side reactions. Yield optimization requires inert atmospheres (N₂/Ar) and slow reagent addition to manage exothermicity. Purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) enhances purity .

Q. How is this compound characterized using spectroscopic and chromatographic techniques?

- Methodological Answer :

- NMR : ¹H/¹³C NMR identifies substituent patterns (e.g., diethyl groups at 1.2–1.4 ppm for CH₃ and 2.5–3.0 ppm for CH₂), aromatic protons (6.5–7.5 ppm), and the acetamide carbonyl (~168 ppm).

- IR : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~1540 cm⁻¹ (C-Cl) confirm functional groups.

- HPLC/GC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water) or GC-MS (non-polar column) assesses purity and detects byproducts .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Use PPE (gloves, goggles, lab coat) and work in a fume hood due to potential respiratory and dermal toxicity. Waste disposal should follow halogenated organic waste guidelines. Stability tests (e.g., DSC for thermal decomposition) inform storage conditions (dry, dark, 2–8°C) .

Advanced Research Questions

Q. How does the electronic and steric environment of the 3-chloro-2,6-diethylphenyl group influence reactivity in substitution reactions?

- Methodological Answer : The diethyl groups induce steric hindrance, slowing nucleophilic attacks at the ortho positions. Electron-withdrawing chloro substituents activate the acetamide carbonyl toward hydrolysis. Computational studies (DFT, Gaussian) model charge distribution, while Hammett plots correlate substituent effects with reaction rates .

Q. How can computational methods predict the reactivity and potential degradation pathways of this compound under various conditions?

- Methodological Answer : Molecular dynamics (MD) simulations (AMBER/GROMACS) and quantum mechanical calculations (DFT) predict hydrolysis pathways (acidic/basic) and photodegradation products. Solvent models (PCM) assess polarity effects. Validation involves comparing predicted intermediates with LC-MS/MS data .

Q. What strategies are effective in resolving data contradictions between experimental and computational results for this compound’s structure or activity?

- Methodological Answer : Refine X-ray crystallography data (SHELX suite) to resolve bond-length discrepancies. For spectral mismatches, employ hybrid DFT-NMR calculations (e.g., B3LYP/6-311+G(d,p)). Cross-validate bioactivity assays (e.g., enzyme inhibition IC₅₀) with docking studies (AutoDock Vina) to reconcile in silico and in vitro results .

Q. What role does this compound play in synthesizing bioactive derivatives, and how are structure-activity relationships (SAR) evaluated?

- Methodological Answer : It serves as a precursor for anticancer agents (e.g., thiazole or pyrazole hybrids). SAR studies involve synthesizing derivatives with varied substituents (e.g., replacing Cl with Br or modifying the diethyl group). Bioassays (MTT for cytotoxicity) and molecular docking (PDB targets) identify key pharmacophores .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.